Iminoarsinous acid
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Overview
Description
Iminoarsinous acid is a compound that contains both imine (>C=NH) and carboxyl (-C(=O)-OH) functional groups. It is structurally related to amino acids, which have an amino group instead of an imine—a difference of single vs. double-bond between nitrogen and carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iminoarsinous acid typically involves the reaction of primary amines with aldehydes or ketones, resulting in the formation of imines. This process is often catalyzed by acids to speed up the reaction . The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-CHO} \rightarrow \text{R-N=CH-R’} + \text{H}_2\text{O} ] where R and R’ are organic groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and distillation are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Iminoarsinous acid undergoes several types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted imines and secondary amines.
Scientific Research Applications
Iminoarsinous acid has a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of iminoarsinous acid involves its interaction with molecular targets through its imine and carboxyl functional groups. These interactions can lead to the inhibition of enzymes or the formation of stable complexes with metal ions. The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Iminoarsinous acid can be compared with other imino acids, such as:
Dehydroglycine: The simplest imino acid.
Proline: A secondary amino acid often included in studies of imino acids.
Hydroxyproline: A non-proteinogenic amino acid related to proline.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of applications not covered by other imino acids.
Properties
Molecular Formula |
AsH2NO |
---|---|
Molecular Weight |
106.944 g/mol |
IUPAC Name |
iminoarsinous acid |
InChI |
InChI=1S/AsH2NO/c2-1-3/h(H2,2,3) |
InChI Key |
ZMLXYGITHAPNON-UHFFFAOYSA-N |
Canonical SMILES |
N=[As]O |
Origin of Product |
United States |
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